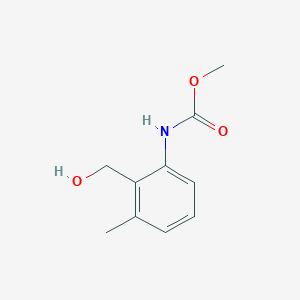

Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate

Description

Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a hydroxymethyl group at position 2 and a methyl group at position 2. Carbamates are widely studied for their pharmacological and agrochemical applications, with structural variations influencing bioactivity, stability, and lipophilicity.

Properties

IUPAC Name |

methyl N-[2-(hydroxymethyl)-3-methylphenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-4-3-5-9(8(7)6-12)11-10(13)14-2/h3-5,12H,6H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALYNNPXLWTXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure ():

- Reagents :

- 2-Amino-3-methylbenzyl alcohol (1.0 equiv)

- Methyl chloroformate (1.1–1.5 equiv)

- Base: Sodium bicarbonate or pyridine (1.5–2.0 equiv)

- Solvent: Dichloromethane (DCM) or acetonitrile

- Conditions :

- Temperature: 0–25°C

- Time: 2–4 hours

- Workup :

- Filtration to remove salts, followed by solvent evaporation.

- Recrystallization from petroleum ether or ethyl acetate/hexane mixtures.

Mechanism :

The base deprotonates the amine, enabling nucleophilic attack on methyl chloroformate to form the carbamate. The hydroxymethyl group remains intact due to mild conditions.

Multi-Step Synthesis via Nitro Reduction and Acylation

A patent-derived method (CN104910050A) adapts a one-pot reduction-acylation sequence for structurally similar carbamates.

Procedure ():

- Step 1: Reduction of Ortho-Nitrotoluene Derivative

- Substrate : 2-Nitro-3-methylbenzyl alcohol

- Reductant : Hydrazine hydrate

- Catalyst : Raney nickel (5–8 wt%)

- Solvent : Ethanol, methanol, or water

- Conditions : 65–85°C for 2–7 hours.

- Step 2: Acylation with Methyl Chloroformate

- Reagents : Methyl chloroformate (1.1–1.5 equiv)

- Solvent : Dichloromethane or ethylene dichloride

- Conditions : 30–60°C for 3–4 hours.

Advantages :

- One-pot synthesis reduces intermediate isolation.

- Scalable for industrial production.

Oxidation-Protection Strategy

A modified approach (PMC3569764) involves oxidizing a benzyl alcohol precursor followed by carbamoylation.

Procedure ():

- Oxidation :

- Substrate : 2-Amino-3-methylbenzyl alcohol

- Oxidizing Agent : MnO₂ or pyridinium chlorochromate (PCC)

- Solvent : Dichloromethane

- Conditions : Room temperature, 2–20 hours.

- Carbamoylation :

- As in Method 1.

Yield : 85–90% after recrystallization ().

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Direct Carbamoylation | 2-Amino-3-methylbenzyl alcohol | NaHCO₃/Pyridine | DCM/Acetonitrile | 0–25°C | 2–4 h | 77–90% |

| One-Pot Reduction-Acylation | 2-Nitro-3-methylbenzyl alcohol | Raney Ni | Ethanol/Water | 65–85°C | 5–11 h | 75–79% |

| Oxidation-Protection | 2-Amino-3-methylbenzyl alcohol | MnO₂ | DCM | RT | 2–20 h | 85–90% |

Critical Evaluation

Efficiency and Scalability

- Direct Carbamoylation is optimal for lab-scale synthesis due to simplicity and high yields.

- One-Pot Reduction-Acylation suits industrial applications but requires careful control of exothermic reactions.

Purity and Byproducts

Green Chemistry Considerations

- Method 1 uses stoichiometric bases, generating inorganic waste.

- Method 2 employs water as a co-solvent, aligning with green chemistry principles ().

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly used.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate serves as a crucial intermediate in the synthesis of several biologically active compounds. Its structure allows it to participate in various reactions, making it a valuable building block in organic chemistry.

- Synthesis of Fungicides : One notable application is its role as an intermediate in the synthesis of the strobilurin fungicide pyraclostrobin. The compound's hydroxyl and carbamate functionalities facilitate the formation of complex structures required for effective fungicidal activity .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in treating various conditions due to their biological activity.

- Imatinib Synthesis : The compound has been utilized in the synthesis of imatinib, a drug used to treat certain types of cancer. The reaction pathways involving this carbamate are crucial for producing effective pharmaceutical agents .

Agrochemical Applications

The compound's properties make it suitable for use in agrochemicals. Its ability to form stable complexes with various substrates enhances its efficacy as a pesticide or herbicide.

- Pesticide Development : Research indicates that derivatives of this compound can be designed to target specific pests while minimizing environmental impact. This aligns with current trends towards sustainable agricultural practices .

Materials Science

In materials science, this compound is investigated for its potential in developing advanced materials with unique properties.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research into its use in creating novel materials continues to expand .

Case Studies

- Synthesis of Pyraclostrobin :

- Imatinib Production :

Mechanism of Action

The mechanism of action of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Structural and Functional Analogues

a) Methyl (3-hydroxyphenyl)carbamate (CAS 13683-89-1)

- Structure : Features a single hydroxyl group at the meta position (C3) on the phenyl ring.

- Physicochemical Properties: Lipophilicity: Not explicitly quantified, but lipophilicity trends for carbamates are influenced by substituent positions. Ortho-substituted derivatives (e.g., hydroxymethyl) may exhibit lower log k values compared to para-substituted analogs due to steric effects . Stability: Stable under standard conditions but incompatible with oxidizers. Combustible dust hazards are noted under fine particulate conditions .

- Applications: Limited data, but carbamates with hydroxyl groups are often intermediates in drug synthesis .

b) 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates

- Structure : Chloro-substituted phenyl carbamates with varied alkyl chains (e.g., compounds 4a–i, 5a–i, 6a–i) .

- Lipophilicity : Determined via HPLC, with log k values ranging from 1.2 to 3.5 depending on alkyl chain length and substituent positions. Chlorine atoms increase lipophilicity compared to hydroxymethyl groups .

c) N-Cyclobutylaminoethoxyisoxazole Carbamates

- Structure: Isoxazole-linked carbamates with cyclobutylaminoethoxy substituents (e.g., tert-butyl derivatives) .

- Synthesis : Utilizes multi-step protocols involving DBU-catalyzed cyclization and protective group strategies, similar to methodologies applicable to methyl carbamates .

- Applications : Designed as sigma-1 receptor ligands, highlighting the role of carbamate moieties in modulating neuronal activity .

Comparative Data Table

Key Findings from Research

- Lipophilicity Trends : Ortho-substituted hydroxymethyl groups likely reduce lipophilicity compared to para-chloro or meta-hydroxyl analogs, impacting membrane permeability and bioavailability .

- Safety Profile : Hydroxymethyl-substituted carbamates may pose combustion risks in fine particulate form, similar to Methyl (3-hydroxyphenyl)carbamate .

- Synthetic Pathways : Methods for tert-butyl-protected carbamates (e.g., cyclization with DBU) and alkylation protocols could be adapted for synthesizing the target compound.

Biological Activity

Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate, also known by its CAS number 117550-23-9, is an organic compound classified as a carbamate. This compound has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities and applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound features a carbamate group attached to a phenyl ring with hydroxymethyl and methyl substituents. Its molecular formula is C10H13NO3, with a molecular weight of approximately 195.2151 g/mol. The presence of the hydroxymethyl group may enhance its solubility and reactivity, making it a subject of interest for synthetic chemists and biochemists alike.

Carbamates, including this compound, typically exert their biological effects through the inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synapses, which can result in enhanced nerve signal transmission. While this mechanism is often associated with toxicity in insecticides, it also has therapeutic implications in treating conditions like glaucoma and Alzheimer's disease .

Biological Activities

The biological activities of this compound can be categorized into several areas:

- Neurotoxicity : Carbamates are known to induce neurotoxic effects through AChE inhibition. Studies have shown that exposure to various carbamates can lead to cytotoxicity in human cell lines, including endothelial cells and lymphocytes . For instance, exposure to methomyl and carbaryl resulted in oxidative stress and DNA damage in human umbilical vein epithelial cells.

- Antimicrobial Potential : There is emerging interest in the antimicrobial properties of carbamates. Research indicates that certain carbamate derivatives exhibit antibacterial and antifungal activities, suggesting potential applications in treating infections.

- Anticancer Activity : Some studies have evaluated the anticancer properties of carbamates. For example, compounds structurally related to this compound have been screened against various cancer cell lines, showing varying degrees of growth inhibition .

Case Studies

- Toxicity Assessment : A study assessed the toxicity of multiple carbamate pesticides, including this compound. The results indicated a dose-dependent decrease in cell viability across different concentrations, with significant DNA fragmentation observed at higher doses .

- Neuroprotective Effects : In contrast to its neurotoxic potential, some research has explored the neuroprotective effects of carbamates when used at therapeutic doses. These studies suggest that low concentrations may enhance cholinergic transmission beneficially without causing toxicity.

Comparative Analysis with Other Carbamates

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl Carbamate | 97-59-6 | Simple structure; used as an insecticide |

| Ethyl (2-(hydroxymethyl)-3-methylphenyl)carbamate | 874775-98-1 | Similar structure; potential variations in activity |

| Phenyl Carbamate | 103-21-7 | Contains a phenyl group; used in polymer chemistry |

This table highlights how this compound's unique hydroxymethyl substituent may confer distinct biological properties compared to simpler or more complex carbamates.

Future Research Directions

Further pharmacological studies are necessary to fully elucidate the biological activity and therapeutic potential of this compound. Investigations into its specific interactions with biological targets could help clarify its role as either a therapeutic agent or a toxic compound.

Q & A

Basic Research Questions

Q. What are the critical considerations for handling and storing Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate to ensure stability during experiments?

- Methodological Answer :

- Storage : Store in a cool, dry, well-ventilated area away from oxidizers (e.g., peroxides, nitrates) due to incompatibility risks .

- Handling : Use local and general ventilation to minimize dust accumulation, which could pose explosion hazards in fine particulate form .

- Safety Precautions : Wear protective gloves, particulate-filter respirators (EN 143 standard), and barrier creams to prevent skin irritation . Contaminated clothing must be removed immediately to avoid secondary exposure .

Q. How should researchers design waste disposal protocols for this compound to comply with environmental regulations?

- Methodological Answer :

- Waste Segregation : Separate contaminated containers/packaging from non-hazardous waste. Do not dispose of via drains or waterways .

- Decontamination : Use solvent washing (e.g., ethanol or acetone) for equipment exposed to the compound, followed by incineration in approved facilities .

- Documentation : Adhere to national/regional regulations (e.g., REACH in the EU) and consult safety data sheets for disposal codes .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the carbamate group (e.g., carbonyl resonance at ~150-160 ppm) and hydroxymethyl proton signals .

- FT-IR : Identify the carbamate C=O stretch (~1700 cm) and O-H stretch (~3200-3500 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for CHNO: ~195.09) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for carbamate derivatives during risk assessment?

- Methodological Answer :

- Data Cross-Validation : Compare acute toxicity classifications (e.g., CLP/GHS vs. OECD guidelines) and validate using in vitro assays (e.g., skin irritation tests on reconstructed epidermis models) .

- Uncertainty Analysis : Note that some carbamates lack PBT/vPvB classifications (persistent, bioaccumulative, toxic), but long-term ecotoxicity studies are recommended to fill data gaps .

Q. What experimental strategies optimize the synthesis of this compound while minimizing side reactions?

- Methodological Answer :

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) to prevent hydrolysis of the carbamate group .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to enhance reaction efficiency in carbamate-forming steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from methyl ester byproducts .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Model the carbamate group’s electrophilicity and steric effects using Gaussian or ORCA software to predict nucleophilic attack sites .

- Docking Studies : Simulate interactions with enzymes (e.g., acetylcholinesterase) to assess potential bioactivity or inhibition mechanisms .

Data Contradiction and Validation

Q. What methodologies address discrepancies in stability data for carbamates under varying pH conditions?

- Methodological Answer :

- pH-Dependent Kinetics : Conduct accelerated stability studies (40°C/75% RH) across pH 3–9 buffers. Monitor degradation via HPLC and compare half-lives .

- Degradation Pathways : Identify hydrolytic byproducts (e.g., phenolic intermediates) using LC-MS to clarify decomposition mechanisms .

Experimental Design Considerations

Q. How should researchers mitigate risks when scaling up reactions involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.